molecular formula C15H16N4 B11732432 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11732432
M. Wt: 252.31 g/mol
InChI Key: KHMJUNBAOBVCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenylpropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of leukemia and other cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of protein kinases. These enzymes play a critical role in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce cell death. The molecular targets include various cyclin-dependent kinases and other signaling proteins involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to protein kinases. This specificity makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16N4/c16-14-13-9-12(19-15(13)18-10-17-14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H3,16,17,18,19)

InChI Key

KHMJUNBAOBVCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC3=C(N=CN=C3N2)N

Origin of Product

United States

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